molecular formula C12H12N2S B8420259 2-(2-(Methylthio)phenyl)pyridin-3-amine

2-(2-(Methylthio)phenyl)pyridin-3-amine

Cat. No.: B8420259
M. Wt: 216.30 g/mol
InChI Key: QVCLCHTXUQZXML-UHFFFAOYSA-N
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Description

2-(2-(Methylthio)phenyl)pyridin-3-amine is a useful research compound. Its molecular formula is C12H12N2S and its molecular weight is 216.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-(2-methylsulfanylphenyl)pyridin-3-amine

InChI

InChI=1S/C12H12N2S/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,13H2,1H3

InChI Key

QVCLCHTXUQZXML-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C2=C(C=CC=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 500 mL round-bottom flask, equipped with magnetic stirrer and reflux condenser was charged with 2-(methylthio)phenylboronic acid (9.48 g, 56 mmol), 3-amino-2-bromopyridine (7.15 g, 57 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (S-Phos, 0.92 g, 4 mol %), Pd2(dba)3 (1.02 g, 2 mol %), potassium phosphate hydrate (39 g, 3 equivalents), 100 mL of toluene. The flask was filled with nitrogen and heated to reflux under nitrogen atmosphere for 24 hours. Then the reaction was cooled down to room temperature, diluted with 500 ml of water and extracted with ethyl acetate (5×40 mL). Organic fractions were combined, dried over sodium sulfate, filtered and evaporated. The residue was subjected to column chromatography on silica gel with eluent hexane/ethyl acetate gradient mixture, providing 2-(2-(methylthio)phenyl)pyridin-3-amine as yellow crystals (9.5 g). NMR confirmed the structure.
Quantity
9.48 g
Type
reactant
Reaction Step One
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
catalyst
Reaction Step One
Quantity
0.92 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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